ソラプラザン

概要

説明

ソラプラザンは、胃食道逆流症(GERD)やその他の酸関連疾患の治療に有望な、新規なカリウム競合性酸ブロッカー(P-CAB)です。 従来のプロトンポンプ阻害薬(PPI)とは異なり、ソラプラザンは胃のH,K-ATPase酵素を標的にすることで、胃酸分泌の迅速かつ持続的な阻害をもたらします .

科学的研究の応用

Soraprazan has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study acid-base interactions and enzyme inhibition.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Primarily used in the treatment of GERD and other acid-related disorders.

Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug discovery.

作用機序

ソラプラザンは、胃のH,K-ATPase酵素を競合的に阻害することにより、その効果を発揮します。この酵素は、胃酸分泌の最後の段階を担っています。ソラプラザンは酵素に結合することにより、カリウムイオンと水素イオンの交換を阻害し、それにより酸分泌を減少させます。 この阻害は迅速かつ可逆的であり、ソラプラザンを非常に効果的な酸ブロッカーにします .

類似の化合物との比較

類似の化合物

ボノプラザン: 類似のメカニズムを持ちますが、薬物動態特性が異なる別のP-CABです。

テゴプラザン: 酸関連障害の治療に使用されるP-CABです。

フェクスプラザン: 臨床試験で有望な結果を示している、調査中のP-CABです.

ソラプラザンの独自性

ソラプラザンは、その作用発現の迅速さとH,K-ATPase酵素に対する高い選択性により、際立っています。 従来のPPIやその他のP-CABと比較して、より一貫した酸阻害をもたらし、GERDや関連する状態の患者にとって貴重な選択肢となっています .

生化学分析

Biochemical Properties

Soraprazan interacts with the gastric H,K-ATPase, an enzyme crucial for acid secretion in the stomach . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . Soraprazan is more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases .

Cellular Effects

Soraprazan is expected to enter the cells of the retina, where it attaches to the abnormal deposits that damage the retina cells .

Molecular Mechanism

Soraprazan acts as a potent and reversible inhibitor of the H,K-ATPase . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . The inhibitory and binding properties of Soraprazan have been analyzed, revealing its mode of action, selectivity, and in vivo potency .

Temporal Effects in Laboratory Settings

The temporal effects of Soraprazan have been observed in various in vitro models and in vivo studies . Soraprazan shows immediate inhibition of acid secretion and is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Dosage Effects in Animal Models

The dosage effects of Soraprazan have been studied in animal models

Transport and Distribution

The transport and distribution of Soraprazan within cells and tissues have been studied in a mouse model for increased lipofuscinogenesis . The distribution of silver grains revealed that Soraprazan accumulated specifically in the retinal pigment epithelium (RPE) by binding to the RPE pigments (melanin, lipofuscin, and melanolipofuscin) and that it was still detected after 20 weeks .

準備方法

合成経路と反応条件

ソラプラザンの合成には、重要な中間体の生成とその後の最終化合物を形成するための反応を含む、複数の段階が含まれます。合成経路には通常、以下が含まれます。

- イミダゾ[1,2-h][1,7]ナフチリジン核の生成。

- メトキシエトキシ基やフェニル基などの官能基の導入。

- ソラプラザンを純粋な形で得るための最終的な環化と精製工程 .

工業生産方法

ソラプラザンの工業生産には、実験室規模の合成を商業規模に拡大することが含まれます。 これには、反応条件の最適化、高純度試薬の使用、および最終生成物が医薬品基準を満たすことを保証するための高度な精製技術の採用が含まれます .

化学反応の分析

反応の種類

ソラプラザンは、次のような様々な化学反応を起こします。

酸化: ソラプラザンは特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: 還元反応は、ソラプラザン上の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたソラプラザンの様々な誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

ソラプラザンは、様々な分野での応用について広く研究されてきました。

類似化合物との比較

Similar Compounds

Vonoprazan: Another P-CAB with similar mechanisms but different pharmacokinetic properties.

Tegoprazan: A P-CAB used in the treatment of acid-related disorders.

Fexuprazan: An investigational P-CAB with promising results in clinical trials.

Uniqueness of Soraprazan

Soraprazan stands out due to its rapid onset of action and high selectivity for the H,K-ATPase enzyme. It offers more consistent acid inhibition compared to traditional PPIs and other P-CABs, making it a valuable option for patients with GERD and related conditions .

特性

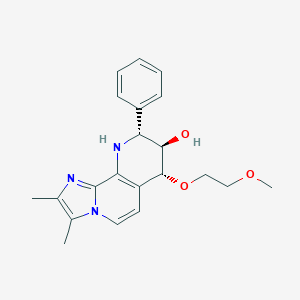

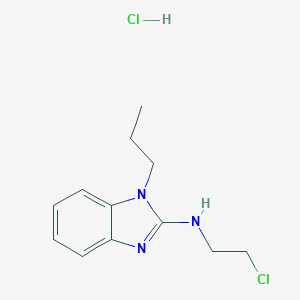

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)